6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate
CAS No.:
Cat. No.: VC17478339
Molecular Formula: C20H28N2O5
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N2O5 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 7-O-benzyl 2-O-tert-butyl 5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2,7-dicarboxylate |
| Standard InChI | InChI=1S/C20H28N2O5/c1-19(2,3)27-18(25)22-13-20(14-22)12-21(9-16(20)10-23)17(24)26-11-15-7-5-4-6-8-15/h4-8,16,23H,9-14H2,1-3H3 |
| Standard InChI Key | MNIHNRXKWADXSS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CN(CC2CO)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Analysis and Molecular Characteristics
Spirocyclic Architecture
The compound's defining feature is its 2,6-diazaspiro[3.4]octane core, where two nitrogen atoms anchor a bicyclic system comprising three- and four-membered rings . This constrained geometry imposes unique stereoelectronic effects, enhancing binding specificity in biological systems. The hydroxymethyl group at position 8 introduces a polar functionality, while the benzyl and tert-butyl ester groups at positions 6 and 2, respectively, provide steric bulk and lipophilicity .
Key Structural Features:
Synthetic Methodology
Multi-Step Organic Synthesis
The preparation of 6-benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate typically involves a six-step sequence starting from N-Boc-protected azetidine-3-one :
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Horner-Wadsworth-Emmons Olefination: Generates α,β-unsaturated ester intermediates in >85% yield .
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[3+2] Cycloaddition: Forms the spirocyclic framework via reaction with N-methylhydroxylamine .
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Esterification/Protection: Introduces benzyl and tert-butyl groups through selective acylation .
Optimization Challenges
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Regioselectivity: Competing reactions at N2 vs. N6 require carefully controlled stoichiometry .
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Hydroxymethyl Stability: Prone to oxidation during purification, necessitating inert atmosphere handling.
Physicochemical Properties
Stability and Solubility
The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic tert-butyl and benzyl moieties . Stability studies indicate decomposition above 150°C, with optimal storage at 2–8°C under nitrogen .
Computational Predictions:
Biological Activity and Mechanism
Antitubercular Potency
Structural analogs bearing nitrofuran carboxamide substituents demonstrate exceptional activity against M. tuberculosis H37Rv (MIC: 0.016–0.5 μg/mL) . While the parent compound itself hasn't been directly tested, its role as a synthetic precursor suggests potential for derivative optimization.
Proposed Mechanism:
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Nitroreductase Activation: Nitrofuran moieties in derivatives undergo enzymatic reduction, generating reactive intermediates that disrupt mycobacterial DNA .
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Target Engagement: Molecular modeling predicts high-affinity binding to DprE1, a key enzyme in bacterial cell wall synthesis .
Pharmaceutical Applications
Prodrug Development
The tert-butyl ester serves as a hydrolyzable prodrug motif, enabling controlled release of active metabolites in vivo . Recent efforts focus on conjugating the hydroxymethyl group with:
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Antiviral nucleoside analogs
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Antibiotic β-lactam scaffolds
Clinical Trial Candidates (Derivatives):
Industrial and Material Science Uses
Chiral Ligand Synthesis
The spirocyclic core's rigidity makes it ideal for asymmetric catalysis. Recent applications include:
Performance Metrics:
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